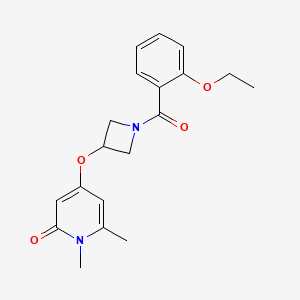

4-((1-(2-ethoxybenzoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-((1-(2-ethoxybenzoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one" is a derivative of azetidin-2-one, which is a four-membered lactam structure. Azetidin-2-ones, also known as β-lactams, are an important class of compounds due to their biological activities, particularly as antimicrobial agents. The structure of the compound suggests that it may have interesting chemical and biological properties worth exploring.

Synthesis Analysis

The synthesis of azetidin-2-one derivatives can be complex, involving multiple steps and the use of protecting groups. For instance, the synthesis of a related compound, a stable synthetic equivalent of 4-(2-oxoethyl)azetidin-2-one, was achieved through a route involving photopyridone formation, catalytic hydrogenation, and deblocking of protecting groups . Similarly, the synthesis of N/C-4 substituted azetidin-2-ones involved a specific synthetic route and was confirmed by elemental analysis and spectroscopic data . These methods highlight the intricate synthetic strategies that could be applied to the synthesis of "4-((1-(2-ethoxybenzoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one".

Molecular Structure Analysis

The molecular structure of azetidin-2-one derivatives is characterized by the presence of a β-lactam ring, which is crucial for their biological activity. The crystal structure of a novel compound related to the one was determined using X-ray single crystal diffraction, revealing that it crystallizes in the triclinic space group with specific unit-cell parameters . This information is vital for understanding the three-dimensional arrangement of atoms within the molecule, which affects its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Azetidin-2-ones undergo various chemical reactions due to their strained ring system and reactive carbonyl group. The synthesis of novel 4-(2-oxoethylidene)azetidin-2-ones was reported using a Lewis acid mediated reaction of acyldiazo compounds, demonstrating the reactivity of the β-lactam ring and the influence of substituents on the reaction outcome . The presence of an intramolecular hydrogen bond in Z isomers was also observed, which can influence the stereochemical outcome of reactions involving these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidin-2-one derivatives are influenced by their molecular structure. The presence of substituents on the β-lactam ring can affect the compound's solubility, melting point, and stability. The antimicrobial activity of some azetidin-2-one derivatives was screened against various microbes, with several molecules showing potent activity . Additionally, the interaction of a related compound with double-stranded DNA was studied using various techniques, indicating that the compound binds in the minor groove of DNA . These properties are essential for the development of azetidin-2-one derivatives as therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

- Substituted azetidinones, including compounds with structural similarities to "4-((1-(2-ethoxybenzoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one", have been synthesized and evaluated for their antimicrobial properties. These compounds show significant activity against a range of Gram-negative bacteria, indicating their potential as a new class of antibiotics (S. Woulfe & M. Miller, 1985).

Antifungal Effectiveness

- A study on the antifungal effect of certain derivatives on fungi like Aspergillus terreus and Aspergillus niger highlighted the potential of these compounds as antifungal agents. The study concluded that synthesized dimethylpyrimidin-derivatives are biologically active and could be developed into effective antifungal treatments (N. N. Jafar et al., 2017).

Synthesis and Characterization for Antimicrobial Screening

- Research into the synthesis and characterization of quinoline nucleus containing derivatives, including 1,3,4-oxadiazole and 2-azetidinone derivatives, demonstrated their antibacterial activity against various bacterial strains. Such studies provide a foundation for developing new antimicrobial agents based on these chemical structures (N. Desai & A. Dodiya, 2014).

Potential in Insecticidal and Antibacterial Applications

- Compounds synthesized from pyrimidine and linked to pyrazole heterocyclics have shown promising results in both insecticidal and antimicrobial activities. These findings suggest the versatility of these compounds in addressing a range of biological targets (P. P. Deohate & Kalpana A. Palaspagar, 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-[1-(2-ethoxybenzoyl)azetidin-3-yl]oxy-1,6-dimethylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-4-24-17-8-6-5-7-16(17)19(23)21-11-15(12-21)25-14-9-13(2)20(3)18(22)10-14/h5-10,15H,4,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIYGYQRKCTXBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N2CC(C2)OC3=CC(=O)N(C(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1-(2-ethoxybenzoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetic acid;4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B2502739.png)

![N-(4-isopropylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2502744.png)

![3-[[(E)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2502752.png)

![2-[1-(3-Methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2502761.png)